molecular formula C11H15NO B1372486 4-[1-(Dimethylamino)ethyl]benzaldehyde CAS No. 915922-29-1

4-[1-(Dimethylamino)ethyl]benzaldehyde

Cat. No. B1372486
M. Wt: 177.24 g/mol
InChI Key: FFQIQLFXHDPNON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[1-(Dimethylamino)ethyl]benzaldehyde” is an organic compound with the molecular formula C11H15NO . It has a molecular weight of 177.25 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “4-[1-(Dimethylamino)ethyl]benzaldehyde” contains a total of 28 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), and 1 tertiary amine (aliphatic) .


Chemical Reactions Analysis

“4-[1-(Dimethylamino)ethyl]benzaldehyde” is used in Ehrlich and Kovac′s reagents to test indole . It is also used to prepare aldehydes from Grignard reagents .


Physical And Chemical Properties Analysis

“4-[1-(Dimethylamino)ethyl]benzaldehyde” is a liquid at room temperature . The compound is slightly soluble in water .

Scientific Research Applications

Flow Injection Analysis of Mercury

  • Summary of Application : This compound is used as the ionophore of a coated wire electrode in a flow injection analysis (FIA) method for the determination of mercury (II) .
  • Methods of Application : A 0.1 M KNO3 carrier stream with pH between 1 and 5 and flow rate of 1 mL·min −1 were used as optimum parameters . The ionophore 4-(dimethyl-amino)benzaldehyde 4-ethylthiosemicarbazone was prepared according to the literature through dropwise addition of 4-dimethylaminobenzaldehyde to 4-ethyl-3-thio-semicarbazide in ethanol .
  • Results or Outcomes : A linear plot within the concentration range of 5 × 10 −6 –0.1 M Hg (II), slope of 27.8 ± 1 mV per decade and correlation coefficient (R 2) of 0.984 were obtained . The system was successfully applied for the determination of mercury (II) in dental amalgam solutions and spiked environmental water samples .

Microdroplet-Accelerated Biginelli Reaction

  • Summary of Application : This compound is used in the Biginelli reaction, a multi-component reaction (MCR) that allows for the construction of dihydropyrimidinones .
  • Methods of Application : The Biginelli reaction involves the condensation of benzaldehyde, ethyl acetoacetate, and urea to form dihydropyrimidinone . This reaction was examined using electrospray ionization (ESI) combined with ion mobility spectrometry (IMS) and mass spectrometry (MS) techniques .
  • Results or Outcomes : The reaction was found to occur rapidly on the very short timescales associated with the electrospray process (∼10 μs to ∼1.0 ms) . Control bulk-solution reactions showed no product formation even after several days, implying that the in-droplet reaction rate is enhanced by a significant factor .

Ehrlich’s Reagent

  • Summary of Application : This compound is the main ingredient in Ehrlich’s reagent, which is used to detect the presence of indole alkaloids .
  • Methods of Application : The compound acts as a strong electrophile and reacts with the electron-rich α-carbon (2-position) of indole rings to form a blue-colored adduct . It can be used in thin layer chromatography and as a reagent to detect urobilinogen in fresh, cool urine .
  • Results or Outcomes : The degree of color change is proportional to the amount of urobilinogen in the urine sample .

Hydrazine Determination

  • Summary of Application : This compound reacts with hydrazine to form a distinct yellow color, and is therefore used for spectrophotometric determination of hydrazine in aqueous solutions .
  • Methods of Application : The reaction is monitored at 457 nm .
  • Results or Outcomes : The intensity of the yellow color is proportional to the concentration of hydrazine in the solution .

Kovac’s Reagent

  • Summary of Application : This compound is used in Kovac’s reagent, which is used to test for indoles .
  • Methods of Application : The compound acts as a strong electrophile and reacts with the electron-rich α-carbon (2-position) of indole rings to form a blue-colored adduct . It can be used to detect the presence of indole alkaloids .
  • Results or Outcomes : The degree of color change is proportional to the amount of indole alkaloids in the sample .

Spectrophotometric Determination of Hydrazine

  • Summary of Application : This compound reacts with hydrazine to form a distinct yellow color, and is therefore used for spectrophotometric determination of hydrazine in aqueous solutions .
  • Methods of Application : The reaction is monitored at 457 nm .
  • Results or Outcomes : The intensity of the yellow color is proportional to the concentration of hydrazine in the solution .

Safety And Hazards

“4-[1-(Dimethylamino)ethyl]benzaldehyde” is harmful if swallowed . It is recommended to use personal protective equipment as required, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing .

Future Directions

“4-[1-(Dimethylamino)ethyl]benzaldehyde” is used in the synthesis of azo-azomethine dyes by condensation reaction . It is also used as a reagent in the synthesis of molecular adduct 4DMAB4NP (4-(dimethylamino)benzaldehyde 4-nitrophenol) by reacting with 4-nitrophenol .

properties

IUPAC Name

4-[1-(dimethylamino)ethyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9(12(2)3)11-6-4-10(8-13)5-7-11/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQIQLFXHDPNON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672414
Record name 4-[1-(Dimethylamino)ethyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-(Dimethylamino)ethyl]benzaldehyde

CAS RN

915922-29-1
Record name 4-[1-(Dimethylamino)ethyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[1-(Dimethylamino)ethyl]benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-[1-(Dimethylamino)ethyl]benzaldehyde
Reactant of Route 3
Reactant of Route 3
4-[1-(Dimethylamino)ethyl]benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-[1-(Dimethylamino)ethyl]benzaldehyde
Reactant of Route 5
Reactant of Route 5
4-[1-(Dimethylamino)ethyl]benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-[1-(Dimethylamino)ethyl]benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.